Bis(2-mercaptoethyl)sulfone

Descripción general

Descripción

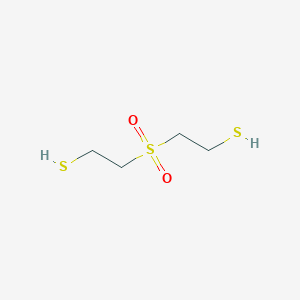

Bis(2-mercaptoethyl)sulfone (BMS, CAS 145626-87-5) is a symmetric bisthiol sulfone compound with the molecular formula C₄H₁₀O₂S₃ and a molar mass of 186.32 g/mol . It is a water-soluble reagent widely used in biochemical applications for reducing disulfide bonds in proteins under non-denaturing conditions . BMS demonstrates superior reducing efficiency compared to traditional agents like dithiothreitol (DTT), cleaving disulfide bonds 5–7 times faster in immunoglobulin and trypsinogen at pH 7.0 . Its rapid reduction kinetics make it valuable in redox assays, such as titrations with redox-sensitive GFP (roGFP) variants . However, its strong reducing capacity can lead to unintended cleavage of substrate disulfides, prompting the use of weaker agents like β-mercaptoethanol (β-ME) in specific contexts .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Bis(2-mercaptoethyl)sulfone can be synthesized through the oxidation of bis(2-mercaptoethyl) sulfide using hydrogen peroxide or other oxidizing agents. The reaction typically involves the following steps:

- Dissolving bis(2-mercaptoethyl) sulfide in an appropriate solvent such as methanol or ethanol.

- Adding hydrogen peroxide dropwise while maintaining the reaction temperature at around 0-5°C.

- Stirring the reaction mixture for several hours until the reaction is complete.

- Purifying the product by recrystallization from hexane or other suitable solvents .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

- Using large-scale reactors to mix bis(2-mercaptoethyl) sulfide with hydrogen peroxide.

- Controlling the reaction temperature and pH to optimize yield and purity.

- Employing continuous purification techniques such as distillation or crystallization to isolate the final product .

Types of Reactions:

Reduction: this compound is primarily used as a reducing agent for disulfide bonds in proteins and other biomolecules.

Common Reagents and Conditions:

Reducing Agents: Hydrogen peroxide, sodium borohydride, and dithiothreitol are commonly used in reactions involving this compound.

Oxidizing Agents: Hydrogen peroxide and other peroxides are used for the oxidation of this compound.

Major Products:

Reduction Products: Thiols and reduced proteins.

Oxidation Products: Sulfoxides and sulfones.

Aplicaciones Científicas De Investigación

Chemistry

BMS is utilized as a reducing agent in various chemical reactions, particularly for the reduction of disulfide bonds. Its efficiency surpasses that of traditional reducing agents like dithiothreitol (DTT) under non-denaturing conditions.

| Property | BMS | DTT |

|---|---|---|

| Reduction Speed | 5-7 times faster | Slower |

| Stability | Higher | Lower |

| Toxicity | Lower | Higher |

Biology

In biological research, BMS is employed to study protein folding and structure by effectively reducing disulfide bonds. Studies have shown that approximately 20% of human proteins contain disulfide bonds, and BMS's ability to reduce these bonds can modulate various biomolecular functions.

- Case Study : A study demonstrated that BMS reduced accessible disulfide bonds in immunoglobulin and trypsinogen significantly faster than DTT at physiological pH .

Medicine

BMS has potential therapeutic applications where the reduction of disulfide bonds is required. Its low toxicity makes it suitable for use in medical research, particularly in drug formulation and development.

- Application Example : BMS has been investigated for its role in activating certain enzymes that require reduced disulfide bonds for proper activity.

Industry

In industrial applications, BMS is utilized in the production of pharmaceuticals and other chemical products where the reduction of disulfide bonds is necessary. It has also been noted for its use in cosmetic formulations, such as hair straightening treatments, due to its ability to maintain thiol groups and prevent oxidation .

Mecanismo De Acción

The primary mechanism of action of bis(2-mercaptoethyl)sulfone involves the reduction of disulfide bonds in proteins and other biomolecules. The compound donates electrons to the disulfide bond, breaking it and forming two thiol groups. This reaction is facilitated by the presence of water and occurs under mild conditions, making it suitable for use in biological systems .

Comparación Con Compuestos Similares

Comparison with Similar Reducing Agents

BMS belongs to a class of disulfide-reducing agents developed to address limitations of DTT, such as short half-life and solubility constraints. Below is a comparative analysis of BMS with other reducing agents:

Table 1: Key Properties of Disulfide-Reducing Agents

Key Findings:

- BMS vs. DTT: BMS outperforms DTT in reducing accessible disulfide bonds but may generate side products in substrates like monoclonal antibodies due to excessive reactivity .

- BMS vs. TCEP : While TCEP offers better stability and avoids thiol-disulfide exchange side reactions, BMS is preferred for rapid reduction in aqueous environments .

- BMS vs. DABDT: DABDT excels in non-aqueous solubility and oxidative stability but lacks BMS’s speed in aqueous systems .

Comparison with Other Sulfone-Containing Compounds

Sulfone groups (-SO₂-) are pivotal in diverse applications, from medicinal chemistry to polymer science. BMS is distinct in its role as a reducing agent, while other sulfone derivatives exhibit unique functionalities:

Table 2: Functional Diversity of Sulfone-Containing Compounds

Key Insights:

- Medicinal Applications: Unlike BMS, sulindac sulfone lacks reducing properties but inhibits mammary carcinogenesis via apoptosis, independent of prostaglandin pathways .

- Industrial Use : BPS replaces BPA in plastics but poses environmental risks due to bioaccumulation .

- Material Science : Poly(thioether sulfone)s leverage sulfone groups for optical clarity and high refractive indices, contrasting with BMS’s biochemical utility .

- Heavy Metal Chelation : NBMI shares thiol groups with BMS but focuses on metal detoxification rather than redox activity .

Actividad Biológica

Bis(2-mercaptoethyl)sulfone (BMS) is a synthetic compound characterized by its two mercaptoethyl groups connected by a sulfone moiety. This compound has garnered attention in biochemical research due to its significant biological activity, particularly as a reducing agent for disulfide bonds in proteins. This article explores the biological activity of BMS, its mechanism of action, and its applications in various fields.

Target and Mode of Action

BMS primarily targets disulfide bonds in proteins, acting as a reducing agent. The mechanism involves a thiol-disulfide interchange process where the thiolate ion generated from BMS attacks the disulfide bond, leading to the formation of mixed disulfides and free thiols. This reaction is crucial for maintaining the functional state of cysteine-containing proteins by preventing unwanted disulfide linkages.

BMS exhibits several biochemical properties that make it advantageous over traditional reducing agents like dithiothreitol (DTT):

- pK_a and Stability : BMS has a pK_a of approximately 7.9, allowing it to function effectively at physiological pH. It remains stable in aqueous solutions for extended periods when protected from atmospheric oxygen .

- Reduction Efficiency : Studies indicate that BMS can reduce native disulfide bonds significantly faster than DTT under non-denaturing conditions, enhancing its utility in protein studies .

Biological Applications

BMS has been employed in various biological contexts:

- Protein Folding Studies : By reducing disulfide bonds, BMS facilitates the unfolding of proteins, allowing researchers to study their structure and interactions with other molecules.

- Therapeutic Potential : Investigations into the therapeutic applications of BMS are ongoing, particularly in areas involving protein misfolding diseases.

- Industrial Applications : Beyond laboratory use, BMS is also utilized in hair treatment formulations due to its ability to reduce disulfides in keratin .

Comparative Analysis

The following table summarizes the properties and applications of BMS compared to DTT:

| Property/Feature | This compound (BMS) | Dithiothreitol (DTT) |

|---|---|---|

| pK_a | ~7.9 | ~7.0 |

| Stability in Aqueous Solution | High (stable for days) | Low (requires fresh solution) |

| Reduction Rate | Faster under physiological pH | Slower |

| Toxicity | Low | Moderate |

| Applications | Protein studies, hair treatments | Protein studies |

Case Studies and Research Findings

- Protein Interaction Studies : Research has shown that BMS effectively reduces disulfide bonds in immunoglobulins and trypsinogen, facilitating their analysis under non-denaturing conditions. This property was demonstrated to be 5 to 7 times more efficient than DTT at pH 7.

- Therapeutic Investigations : A study highlighted the potential of BMS in therapeutic applications related to protein misfolding diseases. Its ability to maintain reduced states of proteins may offer insights into treatment strategies for conditions such as cystic fibrosis and Alzheimer's disease .

- Industrial Use Cases : BMS has been incorporated into various formulations for hair treatments, demonstrating its effectiveness as a reducing agent that alters keratin structures without significant side effects .

Q & A

Q. Basic: What are the primary synthetic routes for Bis(2-mercaptoethyl)sulfone, and how are impurities minimized during synthesis?

Answer:

this compound is typically synthesized via nucleophilic substitution reactions between sulfone precursors and thiol-containing reagents. Key steps include:

- Step 1: Reacting 2-mercaptoethanol with sulfonyl chlorides under controlled pH (8–10) to form intermediate thioethers.

- Step 2: Oxidation of thioethers to sulfones using hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA).

- Impurity Control: Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures. Purity is validated using HPLC (>98%) and NMR spectroscopy (absence of residual thiol peaks at ~1.3 ppm) .

Q. Advanced: How is this compound employed in determining redox potentials of fluorescent protein variants?

Answer:

this compound serves as a redox buffer in equilibrium-based assays for proteins like redox-sensitive GFPs (roGFPs).

-

Methodology:

- Prepare redox titration curves using dithiothreitol (DTT) and this compound as competing redox couples.

- Measure fluorescence ratios (ex: 400/480 nm) to track protein oxidation states.

- Calculate midpoint redox potentials () via Nernst equation:

-

Data Example:

Redox Couple (mV) DTT/Lipoic Acid -291 This compound -287 (Source: Redox titrations with roGFP2 )

Q. Advanced: How can density functional theory (DFT) optimize the electronic properties of this compound for materials science applications?

Answer:

DFT studies using hybrid functionals (e.g., B3LYP) and gradient corrections (e.g., Lee-Yang-Parr correlation) predict electronic structure and reactivity:

- Steps:

- Geometry optimization at the B3LYP/6-31G(d) level.

- Calculate HOMO-LUMO gaps to assess charge-transfer efficiency.

- Analyze Mulliken charges on sulfur atoms to predict nucleophilic sites.

- Validation:

Q. Basic: What spectroscopic techniques are critical for characterizing this compound’s structure and purity?

Answer:

- NMR Spectroscopy:

- H NMR: Thiol protons (~1.3 ppm, singlet), methylene groups adjacent to sulfone (~3.1 ppm).

- C NMR: Sulfone carbon at ~55 ppm.

- Mass Spectrometry (MS):

- ESI-MS ([M+H] at m/z 185.2) confirms molecular weight.

- FTIR:

Q. Advanced: How can researchers resolve contradictions in experimental data for this compound’s stability under oxidative conditions?

Answer:

Conflicting stability reports (e.g., hydrolysis vs. oxidation resistance) require:

- Controlled Replicates:

Perform triplicate experiments under standardized O/humidity levels. - Statistical Analysis:

Use ANOVA to compare degradation rates across conditions (pH 4–10, 25–60°C). - Mechanistic Probes:

- Track thiol depletion via Ellman’s assay.

- Identify byproducts (e.g., sulfonic acids) via LC-MS.

- Cross-Validation:

Compare results with computational models (DFT activation energies for S–S bond cleavage) .

Q. Advanced: What role does this compound play in synthesizing sulfone-containing polymers for proton exchange membranes (PEMs)?

Answer:

In PEMs, sulfone groups enhance proton conductivity via hydrophilic/hydrophobic phase separation:

Propiedades

IUPAC Name |

2-(2-sulfanylethylsulfonyl)ethanethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O2S3/c5-9(6,3-1-7)4-2-8/h7-8H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWXCBLUCVBSYNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CS(=O)(=O)CCS)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10O2S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90370769 | |

| Record name | Bis(2-mercaptoethyl)sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90370769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145626-87-5 | |

| Record name | Bis(2-mercaptoethyl)sulfone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145626875 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis(2-mercaptoethyl)sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90370769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(2-thioethyl) sulphone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BIS(2-MERCAPTOETHYL)SULFONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/296JAR8KSL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.